4-Fluorophenylethynyl bromide
Description
BenchChem offers high-quality 4-Fluorophenylethynyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorophenylethynyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJRZDQIBGKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorophenylethynyl Bromide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluorophenylethynyl bromide, a halogenated arylacetylene of significant interest in modern organic synthesis. While a definitive historical account of its initial discovery remains elusive in seminal literature, its synthetic pathway is logically derived from the foundational principles of cross-coupling and halogenation reactions. This document details the evolution of its synthesis, rooted in the development of palladium-catalyzed reactions, and presents contemporary, field-proven protocols for its preparation. Furthermore, this guide compiles the physicochemical and spectroscopic properties of 4-Fluorophenylethynyl bromide and explores its current and potential applications as a versatile building block in the development of novel pharmaceuticals and advanced functional materials.
Introduction: The Emergence of a Versatile Synthetic Building Block
4-Fluorophenylethynyl bromide, systematically named 1-bromo-2-(4-fluorophenyl)acetylene, is a bifunctional organic molecule characterized by a 4-fluorophenyl group linked to a bromoethynyl moiety. The strategic placement of the fluorine atom and the terminal bromine on the acetylene unit imparts unique reactivity and properties, making it a valuable reagent for synthetic chemists. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the entire molecule, influencing its reactivity and the characteristics of its derivatives. The bromoalkyne functionality serves as a versatile handle for a variety of organic transformations, most notably in coupling reactions to construct more complex molecular architectures.
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Similarly, the rigid, linear scaffold of the ethynyl group is a desirable feature in materials science for the construction of conjugated systems with specific electronic and photophysical properties. Although not as extensively documented as some other aryl halides, the utility of 4-Fluorophenylethynyl bromide can be inferred from the vast applications of related compounds in pharmaceutical and materials science research.[3]
This guide will first delve into the historical context of the key reactions underpinning the synthesis of this compound, followed by detailed synthetic protocols. Subsequently, a summary of its known physical and spectroscopic data will be presented, and finally, its applications in various fields of chemical research will be discussed.
A Deduced History: The Convergence of Foundational Reactions
A singular, celebrated discovery of 4-Fluorophenylethynyl bromide is not readily apparent in the historical annals of organic chemistry. Instead, its emergence is the logical outcome of the development of two powerful synthetic methodologies: the formation of aryl-alkyne bonds and the halogenation of terminal alkynes.
The most pivotal development leading to the feasible synthesis of precursors to 4-Fluorophenylethynyl bromide was the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, revolutionized the synthesis of substituted alkynes.[4] This reaction enables the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst under mild conditions.[5] This breakthrough provided a direct and efficient method to synthesize the key precursor, 4-fluorophenylacetylene , from a suitable 4-fluorophenyl halide.
The second critical aspect is the bromination of the terminal alkyne . Methods for the halogenation of acetylenes have been known for a considerable time, but the selective monobromination of a terminal alkyne to yield a bromoalkyne has been refined over the years. Early methods often involved the deprotonation of the terminal alkyne with a strong base followed by quenching with a bromine source. More contemporary methods offer milder conditions, for example, using N-bromosuccinimide (NBS) in the presence of a silver catalyst.
Therefore, the "discovery" of 4-Fluorophenylethynyl bromide can be viewed as an inevitable consequence of these powerful synthetic tools becoming part of the standard repertoire of organic chemists. Its first synthesis was likely not a moment of serendipity but a deliberate application of established, reliable reactions to create a novel building block for a specific synthetic purpose.
Synthesis of 4-Fluorophenylethynyl Bromide: A Two-Step Approach
The most logical and widely applicable synthetic route to 4-Fluorophenylethynyl bromide is a two-step process commencing with the synthesis of the key intermediate, 4-fluorophenylacetylene, followed by its terminal bromination.
Step 1: Synthesis of 4-Fluorophenylacetylene via Sonogashira Coupling
The preparation of 4-fluorophenylacetylene is efficiently achieved through the Sonogashira coupling of a 4-halo-fluorobenzene with a protected or unprotected acetylene source. A common approach involves the use of trimethylsilylacetylene followed by deprotection, or more directly, with acetylene gas or a suitable surrogate.
Diagram of the Synthesis of 4-Fluorophenylacetylene:
Caption: Synthesis of 4-Fluorophenylacetylene.
Experimental Protocol: Synthesis of 4-Fluorophenylacetylene
-
Materials: 4-Iodofluorobenzene, Trimethylsilylacetylene, Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine (Et3N), Tetrahydrofuran (THF), Potassium carbonate (K2CO3), Methanol (MeOH).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodofluorobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add degassed THF and triethylamine (2.0 eq.).
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-(trimethylsilylethynyl)benzene.
-
Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the methanol under reduced pressure, add water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully to yield 4-fluorophenylacetylene.
-
-
Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation and reductive elimination steps of the catalytic cycle. Copper(I) iodide is crucial for the formation of the copper(I) acetylide, which participates in the transmetalation with the palladium complex. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction. The trimethylsilyl group is a convenient protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Deprotection is readily achieved under mild basic conditions.
Step 2: Bromination of 4-Fluorophenylacetylene
The terminal alkyne of 4-fluorophenylacetylene can be selectively brominated to yield the desired 4-Fluorophenylethynyl bromide.
Diagram of the Bromination of 4-Fluorophenylacetylene:
Caption: Synthesis of 4-Fluorophenylethynyl bromide.
Experimental Protocol: Synthesis of 4-Fluorophenylethynyl Bromide
-
Materials: 4-Fluorophenylacetylene, N-Bromosuccinimide (NBS), Silver nitrate (AgNO3), Acetone.
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-fluorophenylacetylene (1.0 eq.) in acetone.
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.05 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-Fluorophenylethynyl bromide.
-
-
Causality: The silver nitrate acts as a catalyst to activate the terminal alkyne, making it more susceptible to electrophilic attack by the bromine source, NBS. This method is generally preferred over direct bromination with elemental bromine as it is milder and often leads to cleaner reactions with fewer byproducts.
Physicochemical and Spectroscopic Properties
| Property | Value | Source/Comment |
| CAS Number | 1693887-36-3 | [4] |
| Molecular Formula | C8H4BrF | [4] |
| Molecular Weight | 199.02 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred from similar bromoalkynes |
| Melting Point | Not definitively reported | Expected to be a low-melting solid |
| Boiling Point | Not definitively reported | Expected to be a high-boiling liquid |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated solvents, acetone) | General property of similar organic compounds |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.6 ppm, showing coupling to the fluorine atom. | Predicted based on the structure |
| ¹³C NMR | Alkyne carbons would appear in the region of δ 60-90 ppm. Aromatic carbons would show characteristic shifts with C-F coupling. | Predicted based on the structure |
| ¹⁹F NMR | A singlet or multiplet around -110 to -120 ppm is expected. | Predicted based on the structure |
| IR Spectroscopy | A characteristic C≡C stretch (weak) around 2200 cm⁻¹ and a strong C-F stretch around 1230 cm⁻¹. | Predicted based on functional groups |
| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic pattern of bromine (m/z and m/z+2) would be observed. | Predicted based on the structure |
Applications in Synthesis
The synthetic utility of 4-Fluorophenylethynyl bromide stems from its dual reactivity, allowing for sequential or orthogonal functionalization.
Cross-Coupling Reactions
The bromoalkyne moiety is a versatile participant in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Sonogashira Coupling: The most prominent application is its use in Sonogashira coupling reactions where it can couple with terminal alkynes to form unsymmetrical diynes. This is a powerful method for constructing extended π-conjugated systems.
-
Other Couplings: While less common for bromoalkynes compared to aryl bromides, under specific catalytic conditions, it could potentially participate in other cross-coupling reactions.
Diagram of a Representative Sonogashira Coupling:
Caption: Sonogashira coupling of 4-Fluorophenylethynyl bromide.
Precursor to Fluorinated Bioactive Molecules and Materials
The 4-fluorophenylacetylene scaffold is a common motif in many biologically active compounds and functional materials. 4-Fluorophenylethynyl bromide serves as a valuable intermediate for introducing this moiety into more complex structures.
-
Drug Discovery: The fluorinated arylalkyne unit can be incorporated into lead compounds to fine-tune their pharmacological properties. The fluorine atom can enhance metabolic stability and binding interactions, while the rigid alkyne linker can orient functional groups in a specific manner.[1][2]
-
Materials Science: The compound is a potential building block for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials where the electronic properties of the fluorinated arylalkyne unit can be exploited.
Conclusion
4-Fluorophenylethynyl bromide stands as a testament to the power of modern synthetic organic chemistry. While its specific discovery is not a landmark event, its existence and utility are the direct results of the development of robust and reliable synthetic methodologies. Its bifunctional nature, combining the advantageous properties of a fluorinated aromatic ring with the versatile reactivity of a bromoalkyne, makes it a valuable tool for researchers in drug discovery and materials science. As the demand for complex, functional organic molecules continues to grow, the importance of such specialized building blocks is set to increase, ensuring that 4-Fluorophenylethynyl bromide will remain a relevant and useful compound in the synthetic chemist's arsenal.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). 4-Bromophenylacetylene (CAS 766-96-1): Applications in Organic Synthesis & Material Science. [Link]
-
Lead Sciences. (n.d.). 1-Bromo-2-ethynyl-4-fluorobenzene. Retrieved February 4, 2026, from [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 4, 2026, from [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Fluorinated Conjugated Diynes via 4-Fluorophenylethynyl Bromide
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, the 4-fluorophenyl moiety is a privileged motif, offering metabolic stability (blocking P450 oxidation at the para-position) and modulating lipophilicity (
This guide details the use of 4-Fluorophenylethynyl bromide (1-bromo-2-(4-fluorophenyl)ethyne) as a superior electrophilic building block. Unlike the oxidative homocoupling of alkynes (Glaser/Eglinton), which yields statistical mixtures, using this alkynyl bromide allows for the regioselective synthesis of unsymmetrical diynes via the Cadiot-Chodkiewicz coupling and related Pd-catalyzed cross-couplings.
Critical Safety & Handling Protocol
WARNING: Haloalkynes possess high energy density. While aryl-substituted alkynyl bromides are significantly more stable than their alkyl counterparts, strict adherence to safety protocols is non-negotiable.
-
Thermal Instability: Do not distill 4-Fluorophenylethynyl bromide to dryness. Isolate via silica gel chromatography or crystallization at temperatures
. -
Shock Sensitivity: Although less sensitive than alkynyl iodides, avoid high-impact friction.
-
Storage: Store at
under Argon. Exclude light, as UV irradiation can induce slow polymerization or decomposition.
Protocol A: The Cadiot-Chodkiewicz Coupling (Gold Standard)
This method is the primary route for synthesizing unsymmetrical conjugated diynes. It relies on a Copper(I) catalytic cycle where the terminal alkyne acts as the nucleophile and 4-Fluorophenylethynyl bromide acts as the electrophile.
Mechanistic Rationale
The reaction utilizes a Cu(I) catalyst.[1][2][3] A recurring issue in Cu-mediated couplings is the oxidation of Cu(I) to Cu(II) by ambient oxygen, which promotes the undesirable Glaser homocoupling of the terminal alkyne.
-
Solution: We incorporate Hydroxylamine hydrochloride (
) . It acts as a reducing agent, strictly maintaining the copper species in the active +1 oxidation state, thereby suppressing homocoupling and ensuring high heterocoupling selectivity.
Experimental Workflow
Target: Synthesis of 1-(4-fluorophenyl)-4-phenybuta-1,3-diyne.
Reagents:
-
Substrate A: Phenylacetylene (1.0 equiv, 5.0 mmol)
-
Substrate B: 4-Fluorophenylethynyl bromide (1.1 equiv, 5.5 mmol)
-
Catalyst: CuCl (5 mol%)
-
Reductant: Hydroxylamine hydrochloride (10 mol%)
-
Base: 70% Ethylamine in water (excess) or Piperidine
-
Solvent: Methanol (degassed)
Step-by-Step Procedure:
-
Catalyst Prep: In a Schlenk flask under
, dissolve (35 mg) and CuCl (25 mg) in degassed Methanol (10 mL). The solution should be colorless (indicating Cu(I)). -
Base Addition: Add Ethylamine solution (2 mL) dropwise. The solution may turn slightly yellow but should remain clear.
-
Nucleophile Addition: Add Phenylacetylene (510 mg, 5.0 mmol) to the reaction mixture at
. A yellow copper-acetylide precipitate may form transiently. -
Electrophile Addition (Critical Rate Control): Dissolve 4-Fluorophenylethynyl bromide (1.1 g, 5.5 mmol) in Methanol (5 mL). Add this solution dropwise over 20 minutes to the stirring reaction mixture.
-
Why? Slow addition maintains a low concentration of the electrophile, favoring the cross-coupling over side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexanes).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate ( mL). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel (100% Hexanes) yields the unsymmetrical diyne as a crystalline solid.
Protocol B: Pd-Catalyzed Alkynylation (Sonogashira Variant)
For substrates sensitive to copper-mediated oxidation or strong amines, a Palladium-catalyzed route is preferred. Here, the alkynyl bromide acts as the halide partner.[4][5]
Mechanistic Rationale
Unlike the standard Sonogashira (Aryl Halide + Alkyne), this variant uses an Alkynyl Halide . The C(sp)-Br bond is weaker than C(sp2)-Br, facilitating rapid Oxidative Addition to Pd(0). This allows for milder temperatures, often avoiding the need for copper co-catalysis if highly active ligands are used.
Reagents:
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (2 mol%) - Optional, accelerates rate
-
Base: Diisopropylamine (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Charge a dried flask with
(173 mg) and CuI (19 mg). -
Evacuate and backfill with Argon (
). -
Add THF (15 mL), Diisopropylamine (1.4 mL), and the terminal alkyne partner (5.0 mmol).
-
Add 4-Fluorophenylethynyl bromide (5.0 mmol) as a solution in THF dropwise at RT.
-
Stir at RT for 4 hours. (Note: Heating
is rarely required and increases risk of polymerization). -
Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.
Mechanistic & Logical Visualization
The following diagram illustrates the decision logic and mechanistic flow for selecting the correct coupling pathway based on substrate tolerance and target yield.
Figure 1: Decision matrix for cross-coupling workflows using 4-Fluorophenylethynyl bromide as the electrophilic core.
Performance Comparison
| Feature | Cadiot-Chodkiewicz (Cu-Cat) | Pd-Catalyzed (Sonogashira/Suzuki) |
| Primary Bond Formed | ||
| Cost Efficiency | High (Cheap Cu salts) | Moderate (Pd catalysts required) |
| Homocoupling Risk | Low (Suppressed by | Moderate (Requires |
| Substrate Scope | Best for Diynes | Best for Aryl-Alkynyl couplings |
| Reaction Temp | RT to |
References
-
Chodkiewicz, W. (1957).[1][2] "Sur le couplage des acétylènes avec les dérivés halogénés." Annales de Chimie, 2, 819–869.[1] (Foundational Protocol).
-
Alami, M., & Ferri, F. (1996). "Palladium-catalyzed coupling of alkynyl halides with terminal alkynes."[4] Tetrahedron Letters, 37(16), 2763-2766. (Pd-Catalyzed Methodology).
-
Shi, W., et al. (2011). "Functionalization of Alkynyl Halides via Transition-Metal Catalysis." Chemical Reviews, 111(4), 2313–2346. (Comprehensive Review).
-
Wu, B., et al. (2015). "Recent developments in the Cadiot–Chodkiewicz reaction." Organic & Biomolecular Chemistry, 13, 6891-6905.[2] (Modern optimization including hydroxylamine usage).
Sources
Application Notes & Protocols: Strategic Use of 4-Fluorophenylethynyl Bromide in Modern Organic Synthesis
Introduction: The Strategic Advantage of 4-Fluorophenylethynyl Bromide
4-Fluorophenylethynyl bromide is a highly versatile and reactive building block in organic synthesis, valued for its unique combination of functionalities. The presence of a fluorine atom, an alkyne moiety, and a terminal bromine atom makes it a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to target receptors[1]. The ethynyl group serves as a rigid linker and a key participant in a variety of powerful carbon-carbon bond-forming reactions. The terminal bromo-alkyne functionality is particularly notable; unlike a terminal alkyne (C-H), the C-Br bond allows for a distinct set of coupling reactions where the alkyne is introduced as an electrophilic partner. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Physicochemical Properties & Safety and Handling
Compound Data
| Property | Value |
| IUPAC Name | 1-(Bromoethynyl)-4-fluorobenzene |
| Molecular Formula | C₈H₄BrF |
| Molecular Weight | 200.02 g/mol |
| Appearance | (Typically) Off-white to yellow solid or oil |
| Boiling Point | ~75-78 °C at 5 mmHg (Predicted) |
| Solubility | Soluble in most organic solvents (THF, Dioxane, Toluene, DMF) |
Critical Safety & Handling Protocols
4-Fluorophenylethynyl bromide and related halogenated aromatic compounds are potent, reactive chemicals that demand careful handling.
-
Hazard Identification : Assumed to be a lachrymator and corrosive. It causes severe skin burns and eye damage[2][3]. Inhalation, ingestion, or skin contact may be harmful.
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles or a full-face shield[4][5].
-
Handling : Use only in a well-ventilated area[4]. Avoid breathing vapors or mist. Prevent contact with skin and eyes[5][6]. Containers should be kept tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation[5].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[4].
Core Synthetic Applications & Mechanistic Insights
The primary utility of 4-fluorophenylethynyl bromide lies in its participation in transition-metal-catalyzed cross-coupling reactions. These methods provide powerful strategies for the formation of C-C bonds.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern synthesis for forming sp²-sp carbon-carbon bonds, typically coupling a terminal alkyne with an aryl or vinyl halide[7][8]. In a strategic reversal of roles, 1-bromoalkynes like 4-fluorophenylethynyl bromide can act as the electrophilic partner, coupling with terminal alkynes. However, a more common and powerful application involves its reaction with organoboron compounds in a Suzuki-type coupling.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester[9][10]. This reaction is widely used in the pharmaceutical industry due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents[9]. The coupling of a bromoalkyne with a boronic acid provides a direct and efficient route to internal, unsymmetrical alkynes.
Causality & Mechanism: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond of the bromoalkyne. This is the rate-determining step and explains the high reactivity of the bromoalkyne. The subsequent steps involve transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the Pd(0) catalyst[11].
Copper-Catalyzed Cross-Coupling Reactions
Copper(I) catalysts can also be employed for the cross-coupling of 1-bromoalkynes, particularly with organozinc reagents[12]. This methodology provides an alternative to palladium-catalyzed routes and can be advantageous for specific substrates, especially in the synthesis of nitrogen-containing heterocycles which are prevalent scaffolds in FDA-approved drugs[12]. The use of LiBr as an additive has been shown to improve conversions and yields in these transformations[12].
Cycloaddition Reactions
The electron-rich alkyne core of 4-fluorophenylethynyl bromide makes it an excellent dienophile or dipolarophile for cycloaddition reactions, enabling the rapid construction of complex ring systems. These reactions are highly valuable for generating diverse molecular libraries. For example, it can participate in [4+2] Diels-Alder reactions or [3+2] cycloadditions with azides (to form triazoles) or nitrones (to form isoxazolines), often with high regioselectivity[13][14].
Experimental Protocols
The following protocols are representative examples. Researchers should always optimize conditions for their specific substrates.
Workflow Overview
Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylethynyl Bromide with Phenylboronic Acid
This protocol details the synthesis of 1-fluoro-4-(phenylethynyl)benzene.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Fluorophenylethynyl bromide | 200.02 | 200 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |
| Toluene | - | 8 mL | - |
| Ethanol | - | 2 mL | - |
Step-by-Step Methodology:
-
Glassware Preparation : Ensure all glassware (a 25 mL round-bottom flask and condenser) is oven-dried and cooled under a stream of argon or nitrogen.
-
Reagent Addition : To the reaction flask, add 4-Fluorophenylethynyl bromide (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition : Add toluene (8 mL) and ethanol (2 mL) to the flask via syringe.
-
Inert Atmosphere : The flask is equipped with a condenser and purged with argon or nitrogen for 10-15 minutes.
-
Reaction Execution : The reaction mixture is heated to 80 °C with vigorous stirring. The causality here is that heating accelerates the oxidative addition and subsequent steps in the catalytic cycle.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cooling and Workup : Once complete, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
-
Characterization : The structure and purity of the final product, 1-fluoro-4-(phenylethynyl)benzene, are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Product Purification and Characterization
Post-reaction workup is critical for isolating the desired product from catalysts, unreacted starting materials, and byproducts.
-
Chromatography : Flash column chromatography is the most common method for purification. The choice of solvent system (eluent) is determined by the polarity of the product, often identified through preliminary TLC analysis. For many diaryl alkynes produced via these methods, a non-polar system like hexanes/ethyl acetate is effective.
-
Spectroscopic Analysis :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the starting material signals and the appearance of new, characteristic signals for the coupled product confirm the reaction's success. ¹⁹F NMR is also highly informative for confirming the integrity of the fluorophenyl moiety.
-
Mass Spectrometry (MS) : GC-MS or LC-MS can confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. | 1. Use a fresh bottle of catalyst or a different palladium source/ligand combination. 2. Ensure solvents are rigorously dried and the reaction is run under a strict inert atmosphere. 3. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered and dry. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature is too high. 2. Oxygen contamination. | 1. Lower the reaction temperature and increase the reaction time. 2. Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Catalyst residues are present. | 1. Try a different solvent system for chromatography or consider recrystallization. 2. Filter the crude reaction mixture through a short plug of Celite or silica before concentration. |
References
- PubMed. (2013). Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions.
- ResearchGate. (2013). ChemInform Abstract: Synthesis of 4-Fluoromethylsydnones and Their Participation in Alkyne Cycloaddition Reactions.
- National Institutes of Health (PMC). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Wikipedia. Sonogashira coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis.
- YouTube. (2019). Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubMed. (1993). Improved synthesis of [18F]4-fluorophenacyl bromide: the use of polymer supported perbromide.
- Fisher Scientific. SAFETY DATA SHEET.
- Royal Society of Chemistry. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes.
- Reddit. (2024). Suzuki coupling with Bromoalkyne and boronic acid.
- Google Patents. Purification of liquid bromine contaminated with organic impurities.
- PubChem. 4-Fluorobenzyl bromide.
- Organic Chemistry Portal. Synthesis of alkynyl bromides.
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- One-pot transition metal-free synthesis of alkynes and enynes.
- National Institutes of Health (PMC). (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- ResearchGate. (2020). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
- Royal Society of Chemistry. A formal [4 + 1] cycloaddition reaction of Baylis–Hillman bromides with sulfur ylides: facile access to α-alkenyl lactones.
- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzyl bromide.
- Royal Society of Chemistry. Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes.
- Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- National Institutes of Health (PMC). (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
- National Institutes of Health (PMC). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease.
- MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study.
- ECHEMI. 4-Fluorobenzyl bromide SDS, 459-46-1 Safety Data Sheets.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ChemicalBook. 4-Fluorobenzyl bromide - Safety Data Sheet.
- Khan Academy. Synthesis using alkynes.
- Science of Synthesis. [4 + 3] Cycloaddition Reactions.
- PubMed. (2019). Rh(iii)-catalyzed alkynylation: synthesis of functionalized quinolines from aminohydrazones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-fluoromethylsydnones and their participation in alkyne cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 4-Fluorophenylethynyl Bromide in Medicinal Chemistry
Executive Summary
4-Fluorophenylethynyl bromide (CAS: 151536-22-4) acts as a specialized electrophilic building block in drug discovery.[1] Unlike terminal alkynes, this 1-bromoalkyne derivative serves as a "pre-loaded" partner for cross-coupling reactions, most notably the Cadiot-Chodkiewicz coupling to form unsymmetrical diynes.[2][1] Furthermore, it provides a direct route to 5-bromo-1,2,3-triazoles, a scaffold that allows for subsequent orthogonal functionalization.[2][1]
This guide details the handling, reactivity, and specific protocols for deploying 4-fluorophenylethynyl bromide to install the metabolically stable 4-fluorophenyl motif into complex bioactive architectures.[1]
Chemical Profile & Strategic Value[2]
The Fluorine Advantage
In medicinal chemistry, the para-fluorine substitution on the phenyl ring is not merely decorative.[2] It serves two critical functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine at the para position blocks a primary site of metabolic degradation, significantly extending the half-life (
) of the drug candidate compared to its non-fluorinated analog.[2] -
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a chlorine or methyl group.[1]
The Bromoalkyne "Spring"
The 1-bromoalkyne moiety renders the triple bond electrophilic.[1] While terminal alkynes require oxidative activation, 4-fluorophenylethynyl bromide reacts directly with nucleophiles (such as copper acetylides or azides).[2][1] This reactivity profile reduces the need for harsh oxidants, preserving sensitive functional groups elsewhere in the molecule.[2]
Application Workflow
The following diagram illustrates the divergent synthetic pathways accessible via this reagent.
Figure 1: Divergent synthesis pathways.[1][3] The reagent serves as a precursor for both conjugated linkers and heterocyclic scaffolds.
Protocol A: Synthesis of Unsymmetrical Diynes (Cadiot-Chodkiewicz)[2][4][5]
This is the primary application for 4-fluorophenylethynyl bromide.[1] It allows the conjugation of two different alkyne units, creating a rigid, linear spacer often found in liquid crystals and molecular wires.[2]
Mechanism: The reaction proceeds via a Cu(I) acetylide intermediate.[4] A crucial aspect is the continuous reduction of Cu(II) to Cu(I) to prevent the homocoupling (Glaser coupling) of the terminal alkyne partner.[2]
Reagents & Materials
-
Reagent A: 4-Fluorophenylethynyl bromide (1.0 equiv)[1]
-
Reagent B: Terminal Alkyne (Partner molecule) (1.2 equiv)[2][1]
-
Reductant: Hydroxylamine hydrochloride (
) (10 mol%)[2][1] -
Base/Solvent: 70% Ethylamine in water (
) or Piperidine in Methanol.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve CuCl (5 mol%) and
(10 mol%) in the amine solution (e.g., 30% aqueous butylamine or 70% ethylamine).[2][1] -
Observation Point: The solution should be colorless or pale yellow. A blue color indicates oxidation to Cu(II), which will promote homocoupling.[2] If blue, add small portions of hydroxylamine until colorless.[2]
-
-
Addition of Terminal Alkyne:
-
Add the terminal alkyne partner (Reagent B) to the catalyst solution.[2] Stir for 5 minutes at
(ice bath) to form the copper acetylide species in situ.
-
-
Controlled Addition of Bromide:
-
Dissolve 4-fluorophenylethynyl bromide in a minimal amount of MeOH or THF.[1]
-
Add this solution dropwise to the reaction mixture over 20–30 minutes while maintaining the temperature at
. -
Rationale: Slow addition keeps the concentration of the bromoalkyne low relative to the copper acetylide, favoring the cross-coupling over side reactions.[2]
-
-
Reaction & Quench:
-
Purification:
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Solution turns Blue/Green | Oxygen ingress; Cu(I) oxidized to Cu(II).[1] | Degas solvents thoroughly.[1] Add more |
| Homocoupling Product | Glaser coupling of terminal alkyne dominant. | Reduce Cu loading; Ensure slow addition of the bromoalkyne; Increase amine concentration. |
| Low Yield | Bromoalkyne degradation. | Ensure reaction is kept at |
Protocol B: Synthesis of 5-Bromo-1,2,3-Triazoles[1][2]
While standard Click chemistry (CuAAC) uses terminal alkynes to yield 5-protio-triazoles, using 4-fluorophenylethynyl bromide yields a 5-bromo-1,2,3-triazole .[2][1] This bromine atom is a "handle" for further palladium-catalyzed coupling, allowing the triazole to become a tri-substituted core.[1]
Reagents
-
Alkyne: 4-Fluorophenylethynyl bromide (1.0 equiv)[1]
-
Azide: Organic Azide (
) (1.1 equiv)[2][1] -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)[2][1]
Methodology
-
Setup: In a screw-cap vial, dissolve the organic azide and 4-fluorophenylethynyl bromide in THF.
-
Catalyst Addition: Add the CuI and TBTA ligand (pre-mixed in a small amount of solvent is best).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Note: Unlike terminal alkynes, bromoalkynes may require slightly longer reaction times or mild heating (
) depending on the steric bulk of the azide.[2]
-
-
Workup: Dilute with EtOAc, wash with 10%
(to remove copper), then brine. Dry over .[1]
Safety & Handling Guidelines
Warning: 1-Bromoalkynes are energetic compounds.[1] While the aryl group in 4-fluorophenylethynyl bromide provides some stabilization compared to alkyl derivatives, strict safety protocols are mandatory.[1]
-
Storage: Store at
in the dark. Bromoalkynes can polymerize or decompose explosively if exposed to light or heat for prolonged periods. -
Solvents: Never concentrate the neat liquid to dryness if the purity is unknown or if the scale is >1 gram. Always keep in solution when possible.
-
Toxicity: Treat as a potent alkylating agent. Use double-gloving (Nitrile) and work inside a fume hood.[1]
-
Disposal: Quench excess bromoalkyne with a thiol (e.g., cysteine) or aqueous sodium sulfite before disposal to destroy the electrophilic triple bond.[2]
References
-
Cadiot-Chodkiewicz Coupling Mechanism & Scope
-
Reactivity of 1-Bromoalkynes in Click Chemistry
-
Fluorine in Medicinal Chemistry (Metabolic Stability)
-
Synthesis of Unsymmetrical Diynes
-
Safety of Haloalkynes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
4-Fluorophenylethynyl bromide as a building block for organic electronics
This Application Note describes the strategic utilization of 4-Fluorophenylethynyl bromide (1-bromo-2-(4-fluorophenyl)acetylene) as a high-value electrophilic building block for constructing conjugated organic semiconductors.
Part 1: Strategic Overview & Rationale
4-Fluorophenylethynyl bromide (
In the context of organic electronics (OLEDs, OFETs, and OPVs), this building block serves three critical functions:
-
LUMO Engineering: The strong electronegativity of the fluorine atom (
) inductively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting conjugated system, facilitating electron injection and transport (n-type character). -
Solid-State Ordering: The 4-fluoro substituent promotes planar backbone conformation and tight
-stacking via and interactions, essential for high charge carrier mobility. -
Diyne Bridges: It acts as the electrophilic partner to generate fluorinated diacetylenes , which are precursors for polydiacetylene (PDA) molecular wires formed via topochemical polymerization.
Part 2: Safety & Handling (Critical)
WARNING: EXPLOSION HAZARD Alkynyl bromides are high-energy compounds. While aryl-substituted variants like 4-fluorophenylethynyl bromide are more stable than their alkyl counterparts, they remain shock-sensitive and thermally unstable.
-
Storage: Store neat compounds at
in the dark. -
Handling: Avoid isolating the dry solid on a large scale (>1 g). Whenever possible, generate in situ or handle as a solution in toluene or DCM.
-
Reaction Safety: Use blast shields during rotary evaporation. Do not heat neat material above
.
Part 3: Synthesis of the Building Block
If the compound is not purchased, it must be synthesized from 1-ethynyl-4-fluorobenzene . The preferred method uses NBS and Silver Nitrate, which is milder than hypobromite methods.
Protocol: Catalytic Bromination
-
Reagents: 1-ethynyl-4-fluorobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq),
(0.05 eq). -
Solvent: Acetone (0.2 M concentration).
-
Procedure:
-
Dissolve alkyne and NBS in acetone.
-
Add
catalyst. Stir at room temperature for 2-4 hours. -
Monitor by TLC (product is less polar than starting material).
-
-
Workup: Dilute with hexanes, wash with water (x3) to remove succinimide and Ag salts. Dry over
.[1] -
Purification: Rapid filtration through a short silica plug (eluting with hexanes). Do not distill.
Part 4: Core Application Protocol – Cadiot-Chodkiewicz Coupling
This protocol details the synthesis of an unsymmetrical fluorinated diyne (
Target Reaction:
Experimental Workflow
Materials:
-
Electrophile (A): 4-Fluorophenylethynyl bromide (1.0 eq)
-
Nucleophile (B): 3-Hexylthiophene-2-acetylene (1.2 eq) (or similar electron-rich alkyne)
-
Catalyst: CuCl (5 mol%)
-
Reductant: Hydroxylamine hydrochloride (
) (excess, to maintain Cu(I) state) -
Base/Solvent: 70% Ethylamine (aq) / Methanol (1:1 ratio)
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask, dissolve
(100 mg) and CuCl (5 mg) in 5 mL of 70% aqueous ethylamine. -
Observation: The solution should be colorless (indicating Cu(I)). If blue/green, add more hydroxylamine until colorless.
-
Cool the solution to
.
-
-
Nucleophile Addition:
-
Add the terminal alkyne (B) (3-hexylthiophene-2-acetylene) dissolved in minimal methanol to the catalyst solution. A yellow copper-acetylide precipitate may form.
-
-
Electrophile Addition (Controlled):
-
Dissolve 4-Fluorophenylethynyl bromide (A) in methanol/THF.
-
Add this solution dropwise to the reaction mixture over 20 minutes at
. -
Why? Slow addition prevents the homocoupling of the bromoalkyne (which can react with itself).
-
-
Reaction Maintenance:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Check: Periodically add small crystals of hydroxylamine if the solution turns blue (oxidation of catalyst).
-
-
Quench & Isolation:
-
Pour mixture into ice water acidified with dilute HCl (to neutralize amine).
-
Extract with diethyl ether (x3).
-
Wash organics with brine, dry over
.[1] -
Purification: Column chromatography (Silica gel, Hexanes/DCM gradient).
-
Yield Expectation: 70-85% of the unsymmetrical 1,3-diyne.
Part 5: Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle of the Cadiot-Chodkiewicz coupling, highlighting the role of the copper acetylide intermediate.
Caption: Catalytic cycle for Cadiot-Chodkiewicz coupling. The Cu(I) acetylide reacts with the bromoalkyne electrophile to form the C-C bond.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Homocoupling of Alkyne (B-B) | Oxidative Glaser coupling occurring. | Ensure strict exclusion of |
| Homocoupling of Bromide (A-A) | Fast halogen exchange or disproportionation. | Add the bromide (A) very slowly to the excess alkyne/Cu mixture. |
| Low Conversion | Inactive catalyst (Cu(II)). | Solution must remain colorless/pale yellow. Add more |
| Precipitation | Poor solubility of intermediates. | Add THF or DMF to the Methanol/Amine mixture to improve solubility. |
References
- Chodkiewicz, W. (1957). Synthesis of acetylenic compounds. Annales de Chimie (Paris), 2, 819–869. (Foundational protocol for haloalkyne coupling).
-
Alami, M., & Ferri, F. (1996). Linstrumelle, G. Mild and efficient synthesis of 1-bromoalkynes. Tetrahedron Letters, 37(16), 2763-2766. Link
-
Shi Shun, A. L. K., & Tykwinski, R. R. (2006). Synthesis of naturally occurring polyynes. Angewandte Chemie International Edition, 45(7), 1034-1057. (Review of Cadiot-Chodkiewicz in complex synthesis). Link
-
Sigma-Aldrich. (n.d.).[2] 1-Ethynyl-4-fluorobenzene Product Sheet. Retrieved February 4, 2026.[3] Link
- Wu, Y., et al. (2018). Fluorination of Polydiacetylenes for Organic Electronics. Journal of Materials Chemistry C.
Sources
Application Note: High-Efficiency Negishi Cross-Coupling of 4-Fluorophenylethynyl Bromide
Executive Summary & Strategic Rationale
This protocol details the palladium-catalyzed cross-coupling (Negishi coupling) of 4-Fluorophenylethynyl bromide (electrophile) with organozinc reagents (nucleophiles).
The utilization of 1-bromoalkynes as electrophiles in Negishi coupling represents a strategic advantage over traditional Sonogashira protocols for three key reasons:
-
Avoidance of Copper Co-catalysis: Eliminates the formation of copper acetylides, reducing the risk of Glaser-type homocoupling side products.
-
Enhanced Selectivity: Alkynyl bromides undergo rapid oxidative addition to Pd(0), often surpassing the reaction rates of aryl bromides, allowing for chemoselective couplings in poly-halogenated systems.
-
C(sp)–C(sp2/sp3) Bond Formation: Facilitates the modular construction of internal alkynes, a critical pharmacophore in fluorinated bioactive molecules.
This guide provides a self-validating experimental framework, emphasizing moisture control, catalyst selection, and mechanistic causality to ensure reproducibility in drug discovery workflows.
Safety & Handling Protocol (Critical)
Compound: 4-Fluorophenylethynyl bromide CAS: [Generic Structure Reference] Hazard Class: Potentially Explosive/Unstable (High Energy C≡C-Br bond).
-
Instability Warning: 1-Haloalkynes can be shock-sensitive and thermally unstable. While aryl-substituted alkynyl bromides are generally more stable than their alkyl counterparts, they must be stored at -20°C in the dark.
-
Reaction Safety: Perform all reactions behind a blast shield. Avoid concentrating reaction mixtures to dryness if high concentrations of unreacted alkynyl bromide are suspected.
-
Toxicity: Organozinc reagents are pyrophoric or highly moisture-sensitive. Handle strictly under Argon or Nitrogen atmosphere.
Mechanistic Insight: The Catalytic Cycle
Understanding the specific reactivity of the C(sp)-Br bond is essential for troubleshooting.
-
Oxidative Addition (OA): The C(sp)-Br bond is electron-rich but weak. Pd(0) inserts to form a trans-alkynyl-Pd(II)-bromide complex. This step is generally faster than OA into C(sp2)-Br bonds.
-
Transmetallation (TM): The organozinc reagent (R-Zn-X) transfers its organic ligand to Palladium. This is the rate-determining step in many Negishi cycles. Zn salts (ZnCl2) act as Lewis acids, potentially accelerating this step.
-
Reductive Elimination (RE): The C(sp)-C(sp2) bond forms, regenerating Pd(0).
Caption: Figure 1. Catalytic cycle for the Negishi coupling of alkynyl bromides. Note the oxidative addition occurs at the C(sp)-Br bond.
Experimental Procedure
Objective: Coupling of 4-Fluorophenylethynyl bromide with Phenylzinc bromide (Representative R-Zn-X).
Reagents & Equipment[1][2]
-
Electrophile: 4-Fluorophenylethynyl bromide (1.0 equiv).
-
Nucleophile: Phenylzinc bromide (0.5 M in THF, 1.3 equiv). Commercially available or prepared via Ph-Li + ZnBr2.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%).
-
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Argon (balloon or manifold).[1]
Step-by-Step Protocol
Step 1: Catalyst Pre-activation
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).
-
Add Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol%) to the flask.
-
Add 4-Fluorophenylethynyl bromide (199 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous THF (4.0 mL) via syringe.
-
Stir gently at Room Temperature (RT) for 5 minutes until the catalyst is fully dissolved/suspended. Observation: Solution typically turns yellow/orange.
Step 2: Transmetallation & Coupling 6. Cool the reaction mixture to 0°C (ice/water bath). Rationale: Controls the exotherm of the organozinc addition and prevents initial catalyst decomposition. 7. Add Phenylzinc bromide solution (2.6 mL of 0.5 M in THF, 1.3 mmol, 1.3 equiv) dropwise over 10 minutes using a syringe pump or careful manual addition. 8. Remove the ice bath and allow the reaction to warm to Room Temperature . 9. Stir at RT for 2–4 hours.
- Monitoring: Check reaction progress via TLC (Hexanes/EtOAc) or LC-MS. Look for the disappearance of the alkynyl bromide peak.
- Self-Validating Check: If conversion is <50% after 2 hours, gently heat to 40°C. Alkynyl bromides are reactive; excessive heat (>60°C) may cause polymerization.
Step 3: Quench & Workup 10. Once complete, cool to 0°C. 11. Quench carefully with saturated aq. NH4Cl (5 mL). Caution: Gas evolution possible. 12. Dilute with diethyl ether or EtOAc (20 mL). 13. Wash the organic layer with water (2 x 10 mL) and brine (10 mL). 14. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatile loss if product is small).
Step 4: Purification 15. Purify via flash column chromatography on silica gel.
- Eluent: Typically 100% Hexanes to 5% EtOAc/Hexanes (Product is non-polar).
- Yield Expectation: 75–90%.
Experimental Workflow Diagram
Caption: Figure 2.[2] Operational workflow for the Negishi coupling process.
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Choice | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd(PPh3)4 is standard for bromides. Pd(dppf)Cl2 is preferred if steric bulk is high or reaction is sluggish (bidentate ligand prevents β-elimination if alkyl-Zn is used). |
| Solvent | THF (Anhydrous) | THF coordinates Zn species, breaking aggregates and facilitating transmetallation. DMF can be used for higher temps but may promote side reactions with alkynyl halides. |
| Stoichiometry | 1.3 equiv Organozinc | Organozinc reagents degrade over time (hydrolysis). A slight excess ensures full conversion of the limiting electrophile (bromide). |
| Temperature | 0°C | Alkynyl bromides are highly reactive. High temps promote polymerization of the alkyne moiety. |
References
-
Negishi, E. (1982).[3] "Palladium- or Nickel-Catalyzed Cross Coupling.[4] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research, 15(11), 340–348. Link
-
King, A. O., Okukado, N., & Negishi, E. (1977).[3] "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides." Journal of the Chemical Society, Chemical Communications, (19), 683-684. Link
-
Knochel, P., et al. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7979–7987. Link
-
Thapa, S., et al. (2016).[5] "Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides." Synthesis, 48(04), 504-511.[5] (Context on Cu/Zn interplay). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Fluorophenylethynyl Bromide
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions. This guide is specifically tailored to address the challenges encountered when using substrates such as 4-Fluorophenylethynyl bromide. As researchers and professionals in drug development, you are aware of the Sonogashira reaction's power in forming crucial carbon-carbon bonds.[1][2][3] However, its sensitivity to various factors can lead to frustrating side reactions and diminished yields. This center is designed to provide you with in-depth, field-proven insights to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guides in Part 2.
Q1: My primary side product is a dimer of my alkyne. What is causing this and how can I prevent it?
A1: You are likely observing homocoupling, also known as the Glaser or Glaser-Hay coupling.[2][4] This is a common side reaction in copper-co-catalyzed Sonogashira reactions, especially in the presence of oxygen.[2][4] To mitigate this:
-
Deoxygenate your solvent and reagents thoroughly. The Glaser coupling is an oxidative process.[4]
-
Consider a "copper-free" Sonogashira protocol. While copper(I) salts increase the reaction rate, they also promote homocoupling.[2][4]
-
Use a less sterically hindered phosphine ligand. This can sometimes favor the desired cross-coupling over homocoupling.
Q2: The reaction is sluggish or stalls completely. What are the likely causes?
A2: Several factors can lead to a stalled reaction:
-
Catalyst deactivation: Your palladium catalyst may be inactive. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[2] Also, phosphine ligands can oxidize, leading to catalyst deactivation.[5][6][7]
-
Insufficiently basic conditions: The amine base is crucial for neutralizing the hydrogen halide byproduct.[2] Ensure your base is strong enough and present in sufficient quantity.
-
Poor substrate reactivity: While aryl bromides are suitable substrates, their reactivity can be influenced by electronic effects.[8][9] Electron-rich aryl bromides can sometimes be more challenging.[4]
Q3: I am observing a complex mixture of byproducts that I cannot easily identify. Where should I start my investigation?
A3: A complex byproduct profile often points to multiple competing side reactions. Start by analyzing the reaction mixture by LC-MS or GC-MS to get molecular weights of the major impurities. This can help you identify potential homocoupling products, products of catalyst decomposition, or reactions involving your solvent or base. A systematic troubleshooting approach, as detailed in Part 2, will be necessary.
Q4: Can the fluorine atom on my 4-Fluorophenylethynyl bromide participate in side reactions?
A4: While the C-F bond is generally robust, under certain harsh conditions or with specific catalysts, nucleophilic aromatic substitution (SNA) could be a minor competing pathway, although it is not a commonly reported side reaction in standard Sonogashira couplings. More likely, the electronic effect of the fluorine atom influences the reactivity of the aryl bromide.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the causality of common side reactions and offers detailed protocols for their mitigation.
Issue 1: Dominant Homocoupling (Glaser Coupling)
Causality: The Glaser coupling is the oxidative dimerization of terminal alkynes, a reaction catalyzed by copper salts in the presence of an oxidant, typically oxygen.[4][10] In the Sonogashira reaction, the copper(I) co-catalyst, while accelerating the desired cross-coupling, can also readily participate in the Glaser pathway if oxygen is present.[1][2][4]
Visualizing the Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
-
Solvent Preparation: Sparge your chosen solvent (e.g., THF, DMF, or an amine like triethylamine) with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Reagent Handling: Add all solid reagents (palladium catalyst, copper(I) iodide, phosphine ligand) to the reaction flask.
-
Purging the Reaction Vessel: Seal the flask and subject it to at least three cycles of vacuum followed by backfilling with an inert gas.
-
Addition of Liquids: Add the deoxygenated solvent and liquid reagents (e.g., 4-Fluorophenylethynyl bromide, amine base if liquid) via syringe under a positive pressure of inert gas.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction.
For challenging substrates where homocoupling is persistent, a copper-free protocol is often the solution.[4][11]
-
Catalyst System: Use a robust palladium catalyst system, often with more electron-rich and sterically bulky phosphine ligands, which can facilitate the catalytic cycle without the need for a copper co-catalyst.[11]
-
Base Selection: A stronger base may be required to facilitate the deprotonation of the alkyne in the absence of copper.[11] Organic bases like DBU or inorganic bases like Cs2CO3 can be effective.
-
Reaction Conditions: Copper-free reactions may require slightly higher temperatures to achieve comparable reaction rates.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI (1-5 mol%) | None |
| Typical Base | Triethylamine, Diisopropylamine | Cesium Carbonate, DBU |
| Typical Ligand | PPh3 | P(t-Bu)3, SPhos, XPhos |
| Temperature | Room Temp to 60 °C | 50 °C to 100 °C |
Issue 2: Catalyst Deactivation and Low Conversion
Causality: The active catalytic species in the Sonogashira reaction is a Pd(0) complex.[2] Many common palladium sources are in the Pd(II) oxidation state (e.g., PdCl2(PPh3)2) and must be reduced in situ.[2] Furthermore, the phosphine ligands that stabilize the palladium center are susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, which can lead to the formation of palladium black and loss of catalytic activity.[5][6][12]
Visualizing the Catalyst Cycle and Deactivation:
Caption: The Sonogashira catalytic cycle and a key deactivation pathway.
-
Choice of Palladium Precatalyst: If you are using a Pd(II) source, the amine base or a phosphine ligand can act as a reductant to generate the active Pd(0) species.[2] Ensure your reaction conditions are suitable for this reduction. Alternatively, using a Pd(0) source like Pd(PPh3)4 can sometimes be beneficial, although it is less air-stable.
-
Ligand Selection: For challenging couplings, consider using more robust, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands). These can enhance the rate of oxidative addition and reductive elimination, and in some cases, are more resistant to oxidation.[11]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] If you suspect deactivation, try running the reaction at a lower temperature for a longer period.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Rigorous Deoxygenation: As with preventing Glaser coupling, minimizing oxygen is critical to prevent phosphine oxidation.[2]
-
Use of Phosphine Oxides as Additives: Interestingly, the addition of a small amount of the corresponding phosphine oxide (e.g., triphenylphosphine oxide) can sometimes stabilize the palladium catalyst and prevent the formation of palladium black.[7] This may be due to the phosphine oxide acting as a labile ligand that prevents catalyst agglomeration.[7]
References
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Grokipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. In RSC Advances. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
- Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. In The Journal of Organic Chemistry. Retrieved from [Link]
-
SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. In ACS Catalysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. In PMC. Retrieved from [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium( II ) com. In Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. Retrieved from [Link]
-
The chemical reaction database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Mass Spectrometric Characterization of 4-Fluorophenylethynyl Bromide
[1][2]
Introduction: The Analytical Imperative
In the high-stakes arena of drug discovery and materials science, 4-Fluorophenylethynyl bromide serves as a potent electrophilic intermediate.[1][2] It is frequently employed in Cadiot-Chodkiewicz coupling to synthesize unsymmetrical diynes or as a "cap" in supramolecular assemblies.[1][2] However, its reactivity poses a double-edged sword: the energetic C(sp)-Br bond is prone to degradation, and the molecule can easily revert to its terminal alkyne precursor or undergo scrambling.
This guide moves beyond basic identification. It provides a comparative mass spectrometric framework to distinguish this haloalkyne from its synthetic precursors and chlorinated analogs, ensuring the structural integrity required for downstream pharmaceutical applications.[1][2]
Theoretical Framework & Isotopic Signatures
The Physics of Detection
The mass spectral signature of 4-Fluorophenylethynyl bromide (
Calculated Ion Statistics:
-
Molecular Formula:
[1][2] -
Nominal Mass: 198 Da (
) / 200 Da ( )[2] -
Key Feature: A distinct 1:1 doublet at m/z 198 and 200.[1][2]
Fragmentation Logic (Graphviz Visualization)
The following diagram illustrates the primary fragmentation pathways expected under Electron Impact (70 eV). The stability of the fluorophenyl cation drives the fragmentation hierarchy.[2]
Figure 1: Predicted fragmentation pathway of 4-Fluorophenylethynyl bromide under EI conditions.[2] The loss of the bromine radical is the dominant initial event.
Comparative Analysis: Target vs. Alternatives
To validate the synthesis, one must differentiate the target from its Chloro-analog (often formed if
Table 1: Spectral Differentiation Matrix[1][2]
| Feature | Target: 4-Fluorophenylethynyl Bromide | Alternative 1: 4-Fluorophenylethynyl Chloride | Alternative 2: 4-Fluorophenylacetylene |
| Formula | |||
| Parent Ion ( | 198 / 200 | 154 / 156 | 120 |
| Isotope Pattern | 1:1 Doublet (Distinctive for Br) | 3:1 Ratio ( | Single dominant peak (M+1 is small) |
| Base Peak | Often m/z 119 ( | Often m/z 119 ( | m/z 120 (Molecular Ion) |
| Mass Defect | Negative mass defect contribution from Br | Lower mass defect than Br | Standard organic defect |
| Retention Time | Late eluting (High BP) | Intermediate | Early eluting (volatile) |
Expert Insight: The presence of a peak at m/z 120 in your bromide sample indicates hydro-debromination , a common artifact caused by moisture in the GC inlet or storage solvent.[1][2]
Validated Experimental Protocol
This protocol is designed to minimize thermal degradation of the energetic C-Br bond during analysis.[1][2]
Sample Preparation[1][2]
-
Solvent: Dichloromethane (HPLC Grade).[1][2] Avoid methanol or protic solvents which may promote solvolysis.[1][2]
-
Concentration: 100 µg/mL (100 ppm). High concentrations increase the risk of polymerization in the inlet.[1][2]
-
Filtration: 0.2 µm PTFE filter to remove any inorganic salts (e.g., AgBr, NaBr) from synthesis.
GC-MS Method Parameters (Agilent/Shimadzu Compatible)
| Parameter | Setting | Rationale |
| Inlet Temp | 200°C | CRITICAL: Standard 250°C+ can cause thermal debromination.[1][2] Keep it cool. |
| Injection Mode | Split (20:1) | Prevents column overload and reduces residence time in the hot inlet.[1][2] |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm) | Non-polar stationary phase prevents interaction with the alkyne.[1][2] |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C | Fast ramp minimizes thermal stress on the analyte.[1][2] |
| Ion Source | Electron Impact (EI), 70 eV | Standard library matching.[1][2] |
| Scan Range | m/z 40 - 300 | Sufficient to catch the parent ion and all fragments.[1][2] |
Analytical Workflow (Graphviz Visualization)
Figure 2: Decision tree for the identification of 4-Fluorophenylethynyl bromide, highlighting common failure modes.
Troubleshooting & Artifacts
Thermal Scrambling
Haloalkynes are known to undergo "halogen dance" or scrambling reactions at high temperatures.[1][2] If you observe peaks corresponding to dibromo species (m/z ~278) or di-alkynes, your inlet temperature is likely too high, or the concentration is facilitating bimolecular reactions in the gas phase.[2]
Solvent Adducts
In ESI (Electrospray Ionization) workflows—though less common for this neutral molecule—beware of silver adducts if silver salts were used in synthesis.[1][2]
References
-
PubChem. 1-Bromo-4-ethynylbenzene (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][2]
-
NIST Mass Spectrometry Data Center. 1-Bromo-4-fluorobenzene (Fragment Source Data).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][2]
-
Wu, Y., et al. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.[1][2] Accounts of Chemical Research.[1][2] (Context on reactivity and handling). Available at: [Link][2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for Isotope Ratio Rules).
Safety Operating Guide
URGENT: Proper Disposal Procedures for 4-Fluorophenylethynyl Bromide
Executive Safety Directive
STOP AND READ: 4-Fluorophenylethynyl bromide (1-bromo-2-(4-fluorophenyl)acetylene) is NOT standard halogenated waste.[1][2] It is a 1-haloalkyne , a class of compounds known for high-energy instability and shock sensitivity.[1]
Improper disposal—specifically allowing this compound to dry out or concentrate—can lead to spontaneous detonation.[1] This guide supersedes standard "red can" waste procedures. You must treat this material as a potential explosive hazard until it is diluted to safe concentrations.[1]
Hazard Characterization: The "Hidden" Bomb
To safely dispose of this chemical, you must understand the molecular engine driving its instability.
-
The Instability Mechanism: The C-Br bond attached directly to the alkyne triple bond is thermodynamically unstable.[1][2] 1-Haloalkynes possess a high positive heat of formation.[1][2] Upon decomposition, they release significant energy, often triggered by friction, heat, or concentration (crystallization).[1]
-
The Fluorine Factor: While the fluorine atom on the aromatic ring adds stability to the phenyl group, it does not stabilize the bromoalkyne tail. It may actually increase the density of the compound, altering its separation characteristics in waste streams.
-
Incompatibility:
| Property | Critical Value/Note |
| CAS Number | Not widely listed (Derivative of 33491-03-1) |
| Molecular Class | 1-Bromoalkyne (Haloacetylene) |
| Primary Hazard | EXPLOSIVE upon concentration or shock |
| Secondary Hazard | Lachrymator / Skin Corrosive |
| Stability | Unstable in solid form; moderately stable in dilute solution |
Operational Disposal Protocol
This protocol utilizes a Dilution & Segregation strategy.[1] We do not recommend "benchtop quenching" (chemical destruction) for general disposal because the quenching reaction itself can be exothermic enough to trigger detonation if not perfectly controlled.[1]
Phase 1: Situation Assessment (Decision Matrix)
Before touching the container, assess its state.[1] Use the visual guide below to determine your entry point.
Figure 1: Decision Matrix for Bromoalkyne Disposal. Note that "Old" solids are treated as unexploded ordnance.[1]
Phase 2: The Disposal Workflow (Step-by-Step)
Prerequisites:
-
PPE: Blast shield (mandatory), face shield, Kevlar gloves under nitrile gloves, flame-resistant lab coat.[1]
-
Solvent: Dichloromethane (DCM) or Toluene.[1][2] Avoid ethers (peroxide risk) or acetone (potential for condensation reactions).[1][2]
Step 1: Stabilization via Dilution [1][2]
-
If Solid (Fresh): Do not scrape the solid with a spatula.[1] Friction can detonate it.[1][2] Add solvent (DCM) directly to the flask to dissolve it completely.[1]
-
If Solution: Add solvent until the concentration is below 5% (w/v) .[1] This thermodynamic spacing prevents the propagation of a shockwave if a single molecule decomposes.[1]
Step 2: Container Selection
-
Use a High-Density Polyethylene (HDPE) waste container.[1]
-
Why? If a minor event occurs, glass creates shrapnel.[1] HDPE deforms.[1][2]
-
Do NOT use metal cans (incompatibility risk).[1]
Step 3: Labeling & Segregation
-
Do not mix with general organic waste.[1]
-
Affix a highly visible label:
DANGER: HIGH ENERGY WASTE CONTAINS: 4-Fluorophenylethynyl bromide DO NOT CONCENTRATE / DO NOT EVAPORATE POTENTIAL EXPLOSIVE HAZARD [1][2]
Step 4: Scheduling Pickup
-
Explicitly inform them you have a "Class 1-Haloalkyne in solution." They may require a specific manifest (often categorized under "Reactive" rather than just "Toxic").[1][2]
Emergency Contingencies
Spill Response
If a solution of 4-fluorophenylethynyl bromide is spilled:
-
Evacuate the immediate area.
-
Do NOT let the solvent evaporate.[1][2] Dryness = Explosion.[1]
-
Soak the spill immediately with an excess of inert solvent (DCM/Toluene) to keep it wet.[1]
-
Absorb with vermiculite or sand (do not use paper towels or combustible organics).[1][2]
-
Scoop gently (non-sparking plastic scoop) into a waste pail. Keep the debris wet with solvent.
Medical Exposure [1][3][4]
-
Inhalation: Move to fresh air. Haloalkynes are potent respiratory irritants.[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][3] Monitor for systemic fluoride toxicity (though the C-F bond is stable, metabolic breakdown is possible).[1]
Scientific Rationale & Causality
Why do we insist on this specific protocol?
-
Avoidance of Concentration: The primary cause of haloalkyne accidents is the removal of solvent.[1][2] As the crystal lattice forms, the molecules align in a way that allows energy transfer. By maintaining a dilute solution (<5%), the solvent molecules act as a "heat sink," absorbing the energy of any single molecular decomposition and preventing a chain reaction.
-
Solvent Choice: We recommend DCM or Toluene because they are non-reactive with the alkyne.[1] Ketones (Acetone) can theoretically react with activated alkynes under basic conditions, and Ethers can form peroxides which act as initiators for the alkyne decomposition.[2]
References
-
Bretherick, L., & Urben, P. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1] Elsevier.[1] (See entries on "Haloacetylenes" and "Bromoacetylene").[1][2]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.
-
Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Explosive and Reactive Chemicals.
Sources
Personal protective equipment for handling 4-Fluorophenylethynyl bromide
CAS: 104166-07-4 | Formula: C₈H₄BrF | Role: Electrophilic Coupling Partner
Part 1: Executive Safety Analysis
Immediate Action Required: Treat 4-Fluorophenylethynyl bromide as a high-potency lachrymator and corrosive alkylating agent .
As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient for alkynyl halides. This compound possesses a polarized carbon-bromine bond adjacent to an alkyne, making it a potent electrophile. Upon contact with biological tissue (mucous membranes, cornea, skin), it rapidly alkylates proteins, leading to immediate, severe irritation and potential irreversible damage.
The Causality of Hazard:
-
Lachrymatory Effect: The volatility of the bromide allows it to engage TRPA1 ion channels in the eyes and respiratory tract, causing intense pain and tearing even at low ppm concentrations.
-
Corrosivity: Hydrolysis releases hydrobromic acid (HBr) locally, causing chemical burns.
-
Energetic Instability: The alkynyl bromide moiety is thermodynamically less stable than aryl bromides; friction or heat can induce decomposition.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "nitrile gloves." The permeation rate of organobromides through thin nitrile is dangerously fast.
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-gloving Protocol Inner: 4 mil NitrileOuter: 5-8 mil Nitrile or Laminate (Silver Shield®) | Organobromides can permeate standard nitrile in <15 mins. The outer layer provides mechanical strength; the inner layer is the final barrier. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient due to vapor migration. Goggles seal the eyes from lachrymatory vapors; the shield protects the neck/face from corrosive splashes. |
| Respiratory | Fume Hood (Primary) Respirator (Secondary): Full-face w/ OV/AG Cartridges | Primary containment is non-negotiable. If weighing outside a hood (never recommended), a full-face respirator prevents inhalation and ocular exposure simultaneously. |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton blend minimum, Tyvek® preferred) | Standard cotton absorbs liquids, holding the corrosive agent against the skin. Non-woven synthetic materials shed droplets. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Control: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.
-
Static Management: Alkynyl bromides can be shock/static sensitive. Use an antistatic gun on the weighing boat and spatula before contact.
-
Weighing:
-
Place the balance inside the hood. If this is impossible, tare a screw-top vial inside the hood, add the solid, close it tightly, and weigh the sealed container outside.
-
Never transport the open solid across the lab.
-
Phase 2: Reaction Setup
-
Solvent Choice: Dissolve the solid immediately. Do not leave it dry in the reaction vessel. Solvation acts as a heat sink and reduces volatility.
-
Addition: Add the bromide solution dropwise to the nucleophile (if exothermic) to prevent thermal runaway, which could trigger decomposition of the alkynyl moiety.
Phase 3: Quenching & Cleanup
-
The "Kill" Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate or Sodium Bisulfite.
-
Decontamination: Immediately wipe down the balance area, spatula, and weighing boat with the kill solution. This converts the electrophilic bromide into a harmless water-soluble salt.
-
Glassware: Rinse all dirty glassware with acetone, then soak in the thiosulfate bath before washing.
Part 4: Emergency Response Logic
Scenario A: Ocular Exposure (Vapor or Splash) [1]
-
Immediate: Force eyelids open under the eyewash station.
-
Duration: Flush for minimum 20 minutes . The lipophilic nature of the compound requires extended flushing to remove it from corneal tissue.
-
Medical: Transport to ER immediately. Mention "Alkylating Agent" and "Hydrobromic Acid precursor" to medical staff.
Scenario B: Skin Contact
-
Doffing: Remove contaminated gloves/coat immediately. Do not pull contaminated clothing over the head (cut it off if necessary).
-
Neutralization: Wash with copious soap and water. Do not use alcohol/acetone; these solvents drive the chemical deeper into the dermis.
Part 5: Visual Workflow (Graphviz)
The following diagram illustrates the critical decision nodes and safety barriers in the handling process.
Figure 1: Operational safety workflow emphasizing containment and immediate decontamination steps.
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromoacetyl Bromide (Lachrymator/Corrosive Class). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
